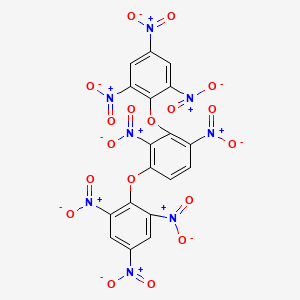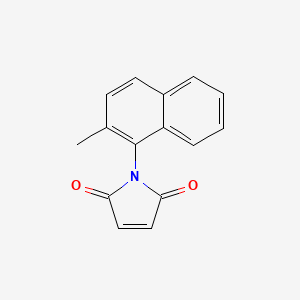
Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- is an organic compound with a complex structure It belongs to the class of amines and contains a benzodioxole moiety, which is a common structural feature in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- typically involves multiple steps. One common method includes the reaction of 2-(2-methyl-1,3-benzodioxol-2-yl)ethanethiol with N,N-diethylethanamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to isolate the compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine moiety is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethanamine, N,N-diethyl-2,2-dimethoxy-: Similar structure but with methoxy groups instead of the benzodioxole moiety.
N,N-Diethyl-2-(2-methyl-1,3-benzodioxol-2-yl)ethanamine: Similar structure but without the thioether linkage.
Uniqueness
Ethanamine, N,N-diethyl-2-((2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)thio)- is unique due to the presence of both the benzodioxole moiety and the thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
64516-34-3 |
|---|---|
Fórmula molecular |
C16H25NO2S |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethylsulfanyl]ethanamine |
InChI |
InChI=1S/C16H25NO2S/c1-4-17(5-2)11-13-20-12-10-16(3)18-14-8-6-7-9-15(14)19-16/h6-9H,4-5,10-13H2,1-3H3 |
Clave InChI |
UGTRYWJCAFVSQU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSCCC1(OC2=CC=CC=C2O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
